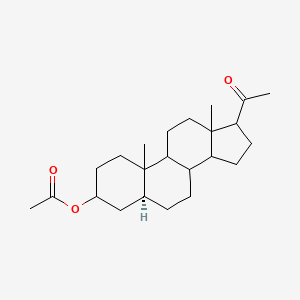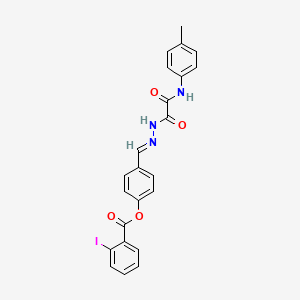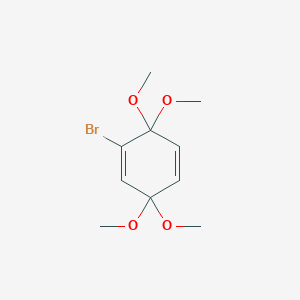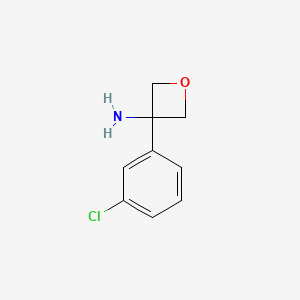
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid typically involves the reaction of 1-chloro-2-anthraquinonecarboxylic acid with 4-ethoxyaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atom is replaced by the ethoxyaniline group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The ethoxyaniline group can participate in further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Halogenated or nitrated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The ethoxyaniline group may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyanilino)-2-anthraquinonecarboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Aminoanilino)-2-anthraquinonecarboxylic acid: Lacks the ethoxy group, featuring an amino group instead.
1-(4-Chloroanilino)-2-anthraquinonecarboxylic acid: Contains a chloro group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid is unique due to the presence of the ethoxyaniline group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications, particularly in the development of new dyes and potential therapeutic agents.
Propiedades
Número CAS |
113749-78-3 |
|---|---|
Fórmula molecular |
C23H17NO5 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyanilino)-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C23H17NO5/c1-2-29-14-9-7-13(8-10-14)24-20-18(23(27)28)12-11-17-19(20)22(26)16-6-4-3-5-15(16)21(17)25/h3-12,24H,2H2,1H3,(H,27,28) |
Clave InChI |
HGCXBBDVQITVSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)

![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)




